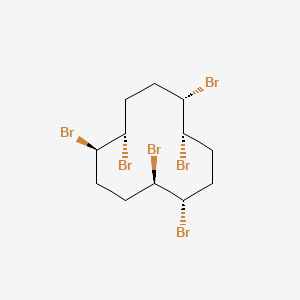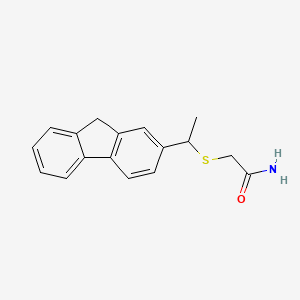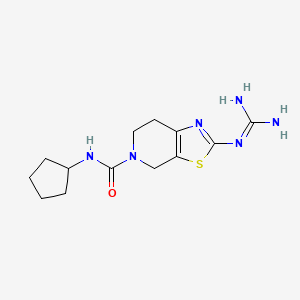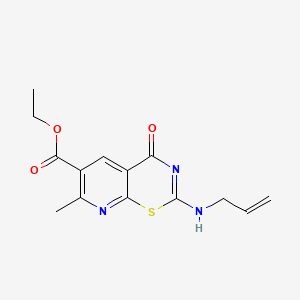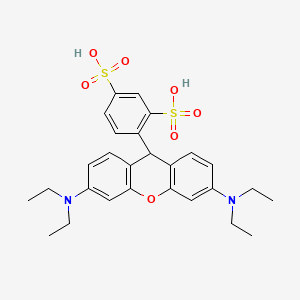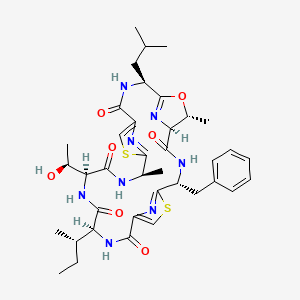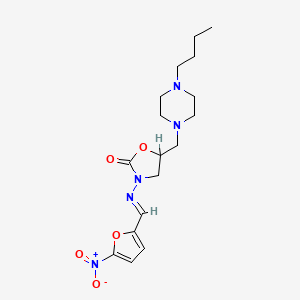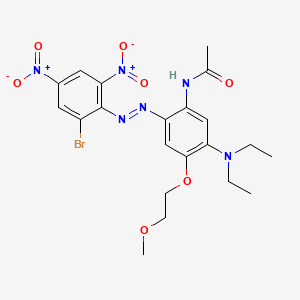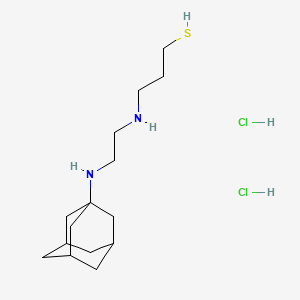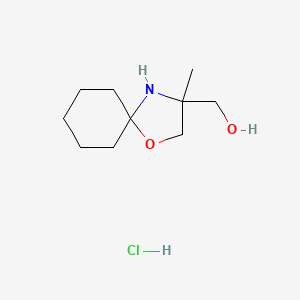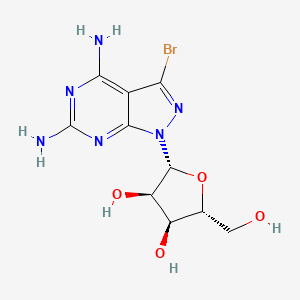
Fdc8UD2Q8J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine (Fdc8UD2Q8J) is a heterocyclic compound with significant biomedical applications. It is a derivative of pyrazolo[3,4-d]pyrimidine, which is known for its diverse biological activities, including anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine typically involves the bromination of a pyrazolo[3,4-d]pyrimidine precursor followed by glycosylation with a ribofuranosyl donor. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and a Lewis acid catalyst to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and glycosylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Oxo derivatives of the parent compound.
Reduction: De-brominated pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase-related pathways.
Medicine: Explored for its anticancer properties, specifically targeting DNA synthesis and inducing apoptosis in cancer cells.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of DNA synthesis. It targets enzymes involved in nucleotide metabolism, leading to the disruption of DNA replication and cell division. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential anticancer agent. The compound also induces apoptosis by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-β-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 7-Amino-3-β-D-ribofuranosyl-1H-pyrazolo[4,3-d]pyrimidine
- 4-Methoxy-1-β-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine is unique due to its bromine substituent, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activities .
Eigenschaften
CAS-Nummer |
908143-12-4 |
|---|---|
Molekularformel |
C10H13BrN6O4 |
Molekulargewicht |
361.15 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(4,6-diamino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13BrN6O4/c11-6-3-7(12)14-10(13)15-8(3)17(16-6)9-5(20)4(19)2(1-18)21-9/h2,4-5,9,18-20H,1H2,(H4,12,13,14,15)/t2-,4-,5-,9-/m1/s1 |
InChI-Schlüssel |
HDPFPHROIYIPQX-UBBGWMJQSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C(=N2)Br)N)N)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C3=NC(=NC(=C3C(=N2)Br)N)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


